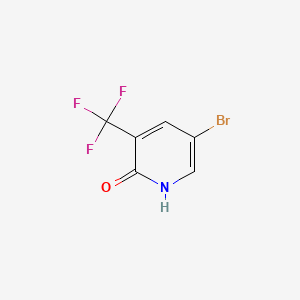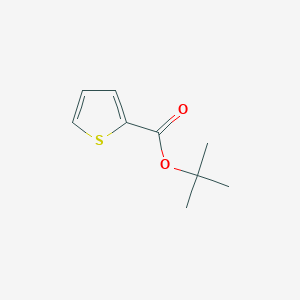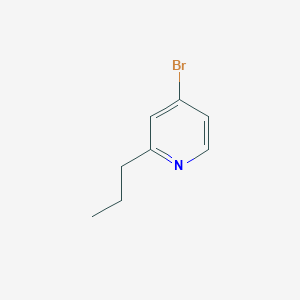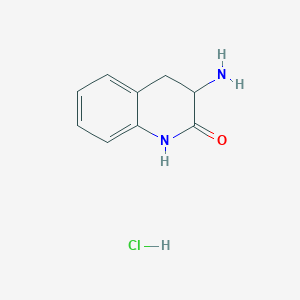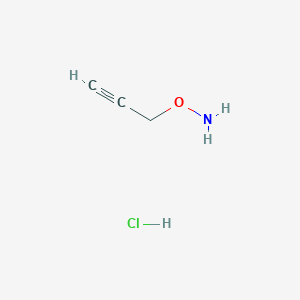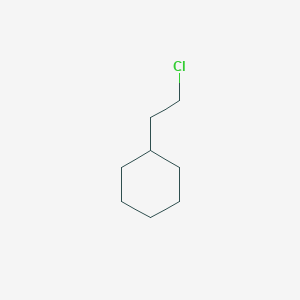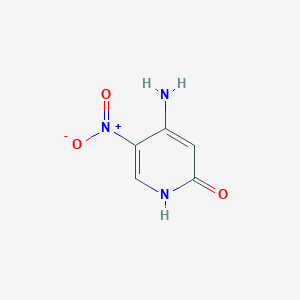
4-Bromo-2-methylbenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. It is a colorless, volatile liquid with a pungent odor that is soluble in many organic solvents. It is used in the synthesis of various pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of various polymers and other materials.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
4-Bromo-2-methylbenzaldehyde is a significant compound in organic synthesis and chemical reactions. In a study, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a series of reactions including bromination and hydrolysis (Chen Bing-he, 2008). Additionally, its derivatives have been applied in palladium-catalyzed cross-coupling conditions for the synthesis of various compounds with potential biological and medicinal applications (Ghosh & Ray, 2017).
2. Catalytic Processes
This compound is also instrumental in catalytic processes. For instance, the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water uses derivatives of this compound, achieving high yields (Wu et al., 2016). These processes are significant for the green chemistry sector due to their environmental friendliness.
3. Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used in the synthesis of potential drug candidates. For instance, a Schiff base synthesized from 5-bromo-2-hydroxybenzaldehyde showed considerable urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar et al., 2020).
4. Material Science
In material science, this compound derivatives have been used in the preparation of polymeric Schiff bases with applications in electrochemistry. These materials have shown promising electroactive properties, highlighting their potential in various technological applications (Hasdemir et al., 2011).
5. Environmental Chemistry
This compound also finds applications in environmental chemistry. Studies have shown the transformation of halogenated aromatic aldehydes by anaerobic bacteria, which is crucial for understanding the environmental fate of these compounds (Neilson et al., 1988).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO . It is primarily used as a reactant in various chemical reactions . .
Mode of Action
As an aldehyde, this compound can participate in reactions such as the formation of oximes and hydrazones . In these reactions, the aldehyde group (-CHO) of the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
This compound has been involved in various chemical reactions, including:
- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
- Knoevenagel condensation .
- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .
- Imination and oxidative heterocyclization / carbonylation . These reactions can lead to the formation of various products, which can have different biochemical effects depending on their structure and properties.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the resulting products. As it is primarily used as a reactant in chemical reactions, its effects are typically seen in the products of these reactions rather than the compound itself .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, certain reactions may require specific conditions to proceed efficiently. Additionally, safety data suggests that adequate ventilation is necessary when handling this compound to avoid inhalation and contact with skin or eyes .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in organic synthesis and biochemical research, as they help in the formation of various derivatives and intermediates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can participate in free radical bromination, which can lead to changes in cellular oxidative states . Additionally, its interactions with cellular proteins can modulate gene expression and impact metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a nucleophile in substitution reactions, where it interacts with electrophilic centers on enzymes or other proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . These by-products can have different biochemical activities, which may affect the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may localize to the mitochondria, where it can impact cellular respiration and energy production.
Eigenschaften
IUPAC Name |
4-bromo-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBPVESMGNZMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543702 | |
| Record name | 4-Bromo-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24078-12-4 | |
| Record name | 4-Bromo-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
